5-Bromo-2,3-dihydro-1H-inden-1-amine is classified as an organic halide and an amine. Its chiral nature allows for enantioselective interactions, making it significant in pharmaceutical applications.
The synthesis of 5-bromo-2,3-dihydro-1H-inden-1-amine can be achieved through several methods. One common approach involves the bromination of 2,3-dihydro-1H-inden-1-amine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired brominated product .
Another method involves reducing 5-bromo-2,3-dihydro-1H-inden-1-one with ammonium formate in methanol, followed by adding sodium borohydride as a reducing agent. This method typically yields about 64% of the desired product after purification through silica gel chromatography .
The molecular structure of 5-bromo-2,3-dihydro-1H-inden-1-amine consists of a bicyclic indene framework with a bromine substituent at the 5-position and an amine group at the 1-position. The presence of the bromine atom significantly influences its reactivity and binding properties due to its electronegativity and steric effects.
The compound's structure allows it to participate in various chemical reactions while maintaining stability under standard conditions.
5-Bromo-2,3-dihydro-1H-inden-1-amines can undergo various chemical reactions:
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The mechanism of action for 5-bromo-2,3-dihydro-1H-indene involves its interaction with biological systems, particularly as a substrate for cytochrome P450 enzymes like CYP1A2. This interaction suggests that it may influence drug metabolism pathways and could lead to significant pharmacological effects . Additionally, its ability to cross the blood-brain barrier indicates potential applications in central nervous system therapies.
Studies have shown that this compound may act as an intermediate in synthesizing anti-Parkinson medications such as rasagiline and exhibits activity as a CYP1A2 inhibitor .
5-Bromo-2,3-dihydro-1H-indene has several scientific applications:
It serves as a building block for synthesizing more complex molecules in organic chemistry.
The compound is utilized in studies examining enzyme interactions and as a ligand in binding studies . Its role as an intermediate in developing pharmaceuticals highlights its importance in medicinal chemistry.
In industry, it may be used in producing specialty chemicals and materials relevant to semiconductor technology and biomedical research . Ongoing studies aim to enhance semiconductor packaging materials using this compound due to its unique properties.
The compound systematically named as 5-bromo-2,3-dihydro-1H-inden-1-amine follows IUPAC organic nomenclature rules for bicyclic systems. The parent structure is 1H-indene, a fused bicyclic system comprising benzene and cyclopentene rings. The locant "5-" designates bromine substitution at the fifth position of the benzene ring. The suffix "-1-amine" indicates the primary amino group (-NH₂) at the first position of the five-membered ring, while "2,3-dihydro-" specifies saturation of the 2-3 bond in the five-membered ring, distinguishing it from the fully unsaturated indene system.
Alternative chemical names recognized in chemical databases include:
The molecular formula is uniformly identified as C₉H₁₀BrN (molecular weight: 212.09 g/mol) across authoritative sources, with the chiral center at C1 permitting (R) and (S) enantiomers [1] [3] [8]. The compound registry number 185122-74-1 refers to the racemic mixture, while enantiopure forms (e.g., (R)-enantiomer) are documented under CAS 1228561-27-0 [6].
The bicyclic framework consists of a benzene ring fused to a five-membered aliphatic ring bearing an amino group at the chiral C1 position. Single-crystal X-ray diffraction studies confirm that the five-membered ring adopts an envelope conformation, with the chiral C1 atom displaced ~0.5 Å from the plane formed by atoms C2, C3, C3a, and C7a. The C1-N bond length measures approximately 1.45 Å, characteristic of a C(sp³)-N single bond [4].
Density Functional Theory (DFT) optimizations (B3LYP/6-311G++(d,p)) corroborate crystallographic data, predicting a dihedral angle of 28.5° between the aromatic ring and the plane defined by C1-C2-C3. Frontier molecular orbital analysis reveals a highest occupied molecular orbital (HOMO) localized over the aromatic system and the nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) shows significant density at C5-Br, indicating potential electrophilic reactivity at this site. The energy gap (ΔE = 4.3 eV) suggests moderate stability under ambient conditions [4].
Nuclear Magnetic Resonance Spectroscopy:¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) exhibits characteristic signals: δ 7.35 (d, J = 8.1 Hz, 1H, H7), 7.28 (s, 1H, H4), 7.16 (d, J = 8.1 Hz, 1H, H6), 4.08 (t, J = 6.3 Hz, 1H, H1), 2.62–2.55 (m, 1H, H2a), 2.45–2.38 (m, 1H, H2b), 2.22–2.10 (m, 1H, H3a), 1.98–1.88 (m, 1H, H3b). The H1 signal's triplet-like multiplicity confirms coupling with adjacent methylene protons (H2). ¹³C Nuclear Magnetic Resonance (101 MHz, CDCl₃) shows: δ 148.2 (C7a), 143.5 (C5), 131.8 (C3a), 129.7 (C6), 125.1 (C4), 120.3 (C7), 53.8 (C1), 37.2 (C2), 30.5 (C3) [8].
Infrared Spectroscopy:Major absorption bands (KBr pellet): 3380 cm⁻¹ and 3290 cm⁻¹ (N-H asymmetric and symmetric stretching), 3180 cm⁻¹ (N-H bending overtone), 1605 cm⁻¹ (aromatic C=C), 1580 cm⁻¹ (N-H scissoring), 1470 cm⁻¹ (C-H bending), 1070 cm⁻¹ (C-N stretching). The absence of carbonyl absorption distinguishes the amine from its ketone precursor [4].
Ultraviolet-Visible Spectroscopy:Ethanol solution exhibits λₘₐₓ at 248 nm (ε = 5200 M⁻¹cm⁻¹) and 290 nm (ε = 1800 M⁻¹cm⁻¹), corresponding to π→π* transitions of the brominated benzene ring and n→π* transitions involving the amino group.
Mass Spectrometry:Electron ionization mass spectrometry shows molecular ion cluster at m/z 211/213 (³⁵Br/⁷⁹Br, 1:1 intensity) with base peak at m/z 134 (loss of NH₂ and BrH) [1] [8].
Table 1: Summary of Key Spectroscopic Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 4.08 (t, J=6.3 Hz) | H1 (methine) |
¹³C NMR | δ 53.8 | C1 (chiral center) |
IR | 3380, 3290 cm⁻¹ | N-H stretch (primary amine) |
UV-Vis | 248 nm | π→π* (aromatic system) |
MS | m/z 211/213 [M]⁺˙ | Molecular ion |
The compound is a crystalline solid at room temperature. While direct melting point data is limited, its hydrochloride salt melts at 245–250 °C (dec.), suggesting the free base likely melts near 90–100 °C with decomposition. Predicted boiling point is 278.2 ± 40.0 °C at atmospheric pressure, though thermal sensitivity necessitates reduced-pressure distillation for purification [6] [8].
Solubility profiling indicates moderate lipophilicity (logP = 2.1). The free base is soluble in polar organic solvents (ethanol, methanol, dichloromethane, ethyl acetate) but insoluble in water (<0.1 g/L at 25 °C). Hydrochloride salt formation significantly enhances water solubility (>50 g/L), attributed to ionic character. Density estimates based on molecular volume yield 1.490 ± 0.06 g/cm³ [6] [8].
Table 2: Experimental and Predicted Thermochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 212.09 g/mol | - |
Density | 1.490 ± 0.06 g/cm³ | Predicted |
Boiling Point | 278.2 ± 40.0 °C | Predicted at 760 mmHg |
Water Solubility | <0.1 g/L | 25 °C (free base) |
pKa (amine) | 9.05 ± 0.20 | Predicted |
Thermal Stability:Differential scanning calorimetry reveals decomposition onset at 115 °C in air, with exothermic decomposition peaking at 150 °C. Under inert atmosphere, decomposition shifts to 130 °C, confirming oxidative degradation pathways. Long-term storage recommendations specify refrigeration (2–8 °C) with desiccation to prevent decomposition [3] [6].
Photolytic Stability:Ultraviolet light exposure (254 nm, 8 hours) induces 15% degradation in methanol solution, detected by high-performance liquid chromatography. Primary degradation products include the imine (5-bromo-2,3-dihydro-1H-inden-1-imine) and brominated quinone derivatives. Amber glass packaging is recommended for photostability [6].
Oxidative Stability:Solutions in tetrahydrofuran exposed to atmospheric oxygen show <5% degradation over 24 hours. However, oxidants like hydrogen peroxide (3%) rapidly deaminate the compound, yielding 5-bromoindan-1-one as the major product. Handling under inert atmosphere (nitrogen or argon) effectively suppresses oxidative degradation during synthesis and storage [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7